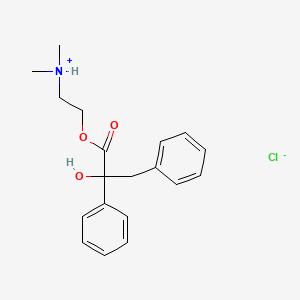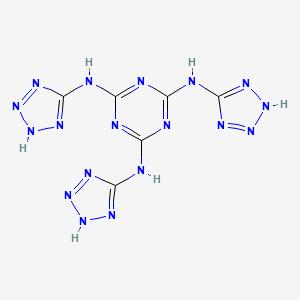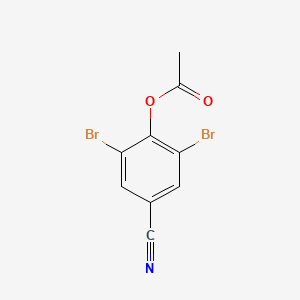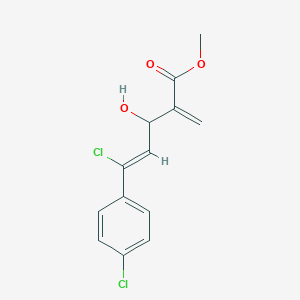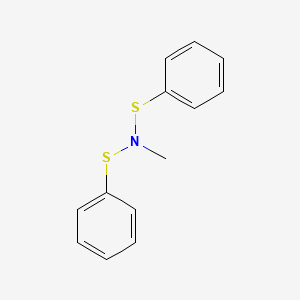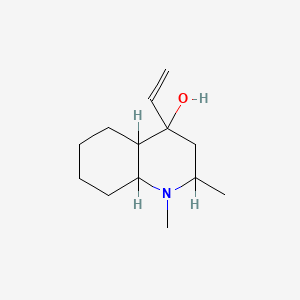
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.3278 . This compound is known for its unique stereochemistry and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce fully saturated quinolinol derivatives .
Scientific Research Applications
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4alpha,4aalpha,8abeta)-: This stereoisomer has a different spatial arrangement of atoms.
Uniqueness
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is unique due to its specific stereochemistry and the presence of both ethenyl and dimethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
20431-93-0 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h4,10-12,15H,1,5-9H2,2-3H3 |
InChI Key |
DNTLHLDYMDJBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


